molecular formula C19H23ClN2O5S2 B6549109 5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-81-8

5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6549109
CAS No.: 1040660-81-8
M. Wt: 459.0 g/mol
InChI Key: BNNVQVMQNDEWGA-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a propane-1-sulfonyl-modified tetrahydroquinoline moiety at the N-position. The tetrahydroquinoline scaffold may enhance lipophilicity, influencing membrane permeability, while the propane sulfonyl group could modulate solubility and metabolic stability .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-16(7-8-17(14)22)21-29(25,26)19-13-15(20)6-9-18(19)27-2/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNVQVMQNDEWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article delves into its structure, synthesis, and biological activity, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C15H18ClN3O3S2C_{15}H_{18}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 458.07 g/mol. The structure includes a chloro group, a methoxy group, and a sulfonamide functionality, which are significant for its pharmacological properties. The presence of the tetrahydroquinoline moiety suggests potential interactions with various biological pathways.

Structural Features

FeatureDescription
Chloro GroupEnhances lipophilicity
Methoxy GroupMay influence solubility
Sulfonamide FunctionalityImpacts biological activity
Tetrahydroquinoline MoietyPotential receptor interaction

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Core : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the Sulfonamide Group : This step often requires the use of sulfonyl chlorides or related reagents.
  • Chlorination and Methoxylation : These modifications can be achieved through electrophilic aromatic substitution reactions.

Analytical techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound.

TRPM8 Antagonistic Activity

Preliminary studies indicate that this compound exhibits TRPM8 antagonistic activity . The TRPM8 receptor is involved in thermosensation and nociception, making this compound a candidate for pain management therapies, particularly in conditions like neuropathic pain and inflammation.

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically focus on:

  • Binding Affinity : Assessing how strongly the compound binds to target receptors.
  • Selectivity : Determining if the compound preferentially interacts with specific biological targets over others.

These investigations provide insights into dosage ranges and potential side effects when used therapeutically.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been analyzed for their biological activities:

Compound NameStructure FeaturesBiological Activity
N-BenzothiopheneylsulfonamideContains benzothiophene moietyAntimicrobial properties
N-benzimidazolylsulfonamideBenzimidazole coreAntiviral activity
N-pyridylsulfonamidePyridine ringAnticancer effects

The unique combination of functional groups in this compound may confer distinct pharmacological properties not found in these other compounds.

Pain Management Applications

In a recent study focusing on TRPM8 antagonists, this compound demonstrated significant efficacy in reducing pain responses in animal models of neuropathic pain. The study highlighted its potential as a therapeutic agent for managing chronic pain conditions.

Inflammation Studies

Another investigation assessed the compound's anti-inflammatory properties through its action on TRPM8 receptors. Results indicated that it could effectively reduce inflammatory markers in vitro and in vivo, suggesting further exploration into its therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Core Structural Differences

The following compounds (listed in ) share partial structural motifs with the target molecule but diverge in key regions:

Compound Name (CAS) Core Structure Key Substituents
Target Compound Benzene sulfonamide + tetrahydroquinoline 5-chloro, 2-methoxy, propane-1-sulfonyl
5-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (924854-22-8) Benzoxazole sulfonamide 5-chloro, 5-methoxy indole-ethyl, 3-methyl-2-oxo
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopropanecarboxamide (924854-24-0) Isoquinoline carboxamide 6,7-dimethoxy, 3,4-dimethoxyphenyl, cyclopropane
5-[[[2,3-Dihydro-1,1-dimethyl-3-(1-methylethyl)-1H-inden-5-yl]oxy]methyl]-2,1,3-benzothiadiazole (924846-11-7) Benzothiadiazole Indenyl ether, branched alkyl substituents

Functional Group Analysis

  • Sulfonamide vs. Carboxamide : The target compound and 924854-22-8 retain sulfonamide groups, which are associated with strong hydrogen-bonding capacity and enzyme inhibition. In contrast, 924854-24-0 employs a carboxamide, which may reduce acidity and alter binding kinetics .
  • The benzothiadiazole (924846-11-7) is electron-deficient, favoring interactions with electron-rich biological targets .
  • Substituent Effects :
    • The propane sulfonyl group in the target compound may enhance aqueous solubility compared to the cyclopropane carboxamide (924854-24-0) or bulky indenyl ether (924846-11-7).
    • Multiple methoxy groups in 924854-24-0 could improve solubility but increase metabolic susceptibility via demethylation pathways.

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

  • Target Compound: The tetrahydroquinoline scaffold may confer moderate blood-brain barrier penetration, while the propane sulfonyl group could reduce CYP450-mediated metabolism.
  • 924854-24-0: The isoquinoline and dimethoxyphenyl groups suggest high affinity for aromatic-binding pockets (e.g., serotonin receptors), though the carboxamide may shorten half-life due to hydrolysis.
  • 924846-11-7 : The benzothiadiazole and indenyl ether may confer photostability but introduce challenges in solubility and renal clearance .

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